molecular formula C8H15NO3 B6148777 4-(dimethylamino)oxane-4-carboxylic acid CAS No. 933722-19-1

4-(dimethylamino)oxane-4-carboxylic acid

Cat. No. B6148777
CAS RN: 933722-19-1
M. Wt: 173.2
InChI Key:
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Description

4-(Dimethylamino)oxane-4-carboxylic acid (DMAC) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile molecule that can be used as a reactant in chemical synthesis, as a substrate in enzyme-catalyzed reactions, and as a drug target in drug discovery. DMAC has been studied extensively in the past few decades and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(dimethylamino)oxane-4-carboxylic acid is not yet fully understood. However, it has been hypothesized that 4-(dimethylamino)oxane-4-carboxylic acid may act as a proton donor, donating protons to the active site of enzymes and thus altering their activity. It has also been suggested that 4-(dimethylamino)oxane-4-carboxylic acid may act as a substrate for enzyme-catalyzed reactions, as well as a drug target in drug discovery.
Biochemical and Physiological Effects
4-(dimethylamino)oxane-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, glutathione S-transferase, and cyclooxygenase-2. It has also been found to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer cells. In addition, 4-(dimethylamino)oxane-4-carboxylic acid has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of 4-(dimethylamino)oxane-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is relatively stable in aqueous solutions. In addition, it is a versatile molecule that can be used as a reactant in chemical synthesis, as a substrate in enzyme-catalyzed reactions, and as a drug target in drug discovery.
However, there are also some limitations to the use of 4-(dimethylamino)oxane-4-carboxylic acid in laboratory experiments. It is a relatively small molecule, and thus it may not be able to penetrate into cells or tissues. In addition, it is not easily metabolized and may accumulate in cells or tissues, which could lead to toxicity.

Future Directions

There are several potential future directions for the study of 4-(dimethylamino)oxane-4-carboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of 4-(dimethylamino)oxane-4-carboxylic acid, such as its effects on enzymes and cancer cell lines. Another potential direction is to further explore the mechanism of action of 4-(dimethylamino)oxane-4-carboxylic acid, such as its role as a proton donor or as a substrate in enzyme-catalyzed reactions. Finally, further research could be conducted to explore the potential applications of 4-(dimethylamino)oxane-4-carboxylic acid in drug discovery and drug design.

Synthesis Methods

4-(dimethylamino)oxane-4-carboxylic acid can be synthesized in several different ways. The most common method is the condensation of dimethylamine and oxalic acid. This reaction produces an intermediate called oxalyl chloride, which is then reacted with dimethylamine to form 4-(dimethylamino)oxane-4-carboxylic acid. Other methods include the reaction of dimethylamine with formic acid, the reaction of dimethylamine with acetic acid, and the reaction of dimethylamine with ethylenediamine.

Scientific Research Applications

4-(dimethylamino)oxane-4-carboxylic acid has been widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reactant in enzyme-catalyzed reactions, as a substrate in drug discovery, and as a drug target in drug design.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylamino)oxane-4-carboxylic acid involves the reaction of 4-chlorobutyronitrile with dimethylamine to form 4-(dimethylamino)butyronitrile, which is then hydrolyzed to form 4-(dimethylamino)butyric acid. This acid is then reacted with ethylene oxide to form 4-(dimethylamino)oxane, which is subsequently oxidized to form 4-(dimethylamino)oxane-4-carboxylic acid.", "Starting Materials": [ "4-chlorobutyronitrile", "dimethylamine", "ethylene oxide", "oxidizing agent" ], "Reaction": [ "Step 1: 4-chlorobutyronitrile is reacted with dimethylamine in the presence of a base to form 4-(dimethylamino)butyronitrile.", "Step 2: 4-(dimethylamino)butyronitrile is hydrolyzed using an acid to form 4-(dimethylamino)butyric acid.", "Step 3: 4-(dimethylamino)butyric acid is reacted with ethylene oxide in the presence of a base to form 4-(dimethylamino)oxane.", "Step 4: 4-(dimethylamino)oxane is oxidized using an oxidizing agent to form 4-(dimethylamino)oxane-4-carboxylic acid." ] }

CAS RN

933722-19-1

Product Name

4-(dimethylamino)oxane-4-carboxylic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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